molecular formula C18H19N3O2 B246998 N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea

Cat. No. B246998
M. Wt: 309.4 g/mol
InChI Key: DQBSRHKJPZCSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea, also known as Sunitinib, is a small molecule inhibitor that has been used in cancer treatment. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The molecule has been found to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT).

Scientific Research Applications

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has been extensively studied in cancer research. It has been found to inhibit the growth and proliferation of various cancer cells, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic cancer. In addition, it has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply. This compound has also been studied in other diseases, such as Alzheimer's disease and multiple sclerosis, due to its ability to inhibit receptor tyrosine kinases.

Mechanism of Action

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. By inhibiting these kinases, this compound prevents the activation of downstream signaling pathways that promote cell growth and proliferation. In addition, this compound has been found to inhibit angiogenesis by blocking the VEGFR signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, this compound has been shown to decrease tumor size and reduce the number of blood vessels in tumors.

Advantages and Limitations for Lab Experiments

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has several advantages for lab experiments. It has a high potency and specificity for its target kinases, which makes it a useful tool for studying receptor tyrosine kinase signaling pathways. In addition, it has been extensively studied in preclinical and clinical trials, which provides a wealth of data for researchers to draw from. However, this compound also has some limitations. It has been found to have off-target effects on other kinases, which can complicate data interpretation. In addition, it has a short half-life, which can make dosing and timing of experiments challenging.

Future Directions

There are several future directions for research on N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea. One area of interest is the development of combination therapies that include this compound. It has been found to synergize with other cancer drugs, such as paclitaxel and gemcitabine, which could improve treatment outcomes. Another area of interest is the development of new this compound analogs that have improved potency and selectivity for target kinases. Finally, there is interest in studying the role of this compound in other diseases, such as Alzheimer's disease and multiple sclerosis, to determine if it has potential therapeutic benefits beyond cancer treatment.
Conclusion:
This compound, or this compound, is a small molecule inhibitor that has been extensively studied in cancer research. It inhibits multiple receptor tyrosine kinases and has been found to have a variety of biochemical and physiological effects. While it has some limitations, it has several advantages for lab experiments and has potential for future research in combination therapies and the development of new analogs.

Synthesis Methods

The synthesis of N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea involves the reaction of 4-chlorobenzylamine with N-phenylurea in the presence of sodium hydride. The resulting product is then reacted with 2-oxo-1-pyrrolidineacetate to produce the final product, this compound. The overall yield of the synthesis is around 60%.

properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-3-phenylurea

InChI

InChI=1S/C18H19N3O2/c22-17-7-4-12-21(17)16-10-8-14(9-11-16)13-19-18(23)20-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-13H2,(H2,19,20,23)

InChI Key

DQBSRHKJPZCSRV-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.